molecular formula C21H24O6 B1197131 6',7'-dihydroxybergamottin

6',7'-dihydroxybergamottin

Cat. No.: B1197131
M. Wt: 372.4 g/mol
InChI Key: IXZUPBUEKFXTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6’,7’-Dihydroxybergamottin is a naturally occurring furanocoumarin found in grapefruit juice. It is known for its role in inhibiting the cytochrome P450 3A4 enzyme (CYP3A4), which is involved in the metabolism of many drugs. This inhibition can lead to increased blood levels of certain medications, making ®-6’,7’-Dihydroxybergamottin a compound of significant interest in pharmacology and drug interaction studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6’,7’-Dihydroxybergamottin typically involves the extraction from natural sources such as grapefruit. synthetic routes have also been developed. One common method involves the use of bergamottin as a starting material, which undergoes hydroxylation reactions to introduce the hydroxyl groups at the 6’ and 7’ positions. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of ®-6’,7’-Dihydroxybergamottin is primarily focused on extraction from grapefruit juice. The process involves several steps, including juice extraction, filtration, and purification using chromatographic techniques. The yield and purity of the compound can be optimized by adjusting the extraction parameters and purification methods.

Chemical Reactions Analysis

Types of Reactions

®-6’,7’-Dihydroxybergamottin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated molecule.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of halogenating agents or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-6’,7’-Dihydroxybergamottin can yield 6’,7’-diketobergamottin, while reduction can produce a more saturated furanocoumarin derivative.

Scientific Research Applications

®-6’,7’-Dihydroxybergamottin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of furanocoumarins and their interactions with various reagents.

    Biology: The compound is studied for its effects on enzyme activity, particularly CYP3A4, and its role in drug metabolism.

    Medicine: Research focuses on its potential to enhance the bioavailability of certain drugs by inhibiting their metabolism.

    Industry: It is used in the development of drug formulations and in studies related to food-drug interactions.

Mechanism of Action

The primary mechanism of action of ®-6’,7’-Dihydroxybergamottin involves the inhibition of the CYP3A4 enzyme. This enzyme is responsible for the metabolism of many drugs in the liver and intestines. By inhibiting CYP3A4, ®-6’,7’-Dihydroxybergamottin can increase the plasma concentration of drugs that are substrates of this enzyme, potentially leading to enhanced therapeutic effects or adverse reactions. The molecular targets include the active site of CYP3A4, where ®-6’,7’-Dihydroxybergamottin binds and prevents the enzyme from metabolizing its substrates.

Comparison with Similar Compounds

®-6’,7’-Dihydroxybergamottin is similar to other furanocoumarins such as bergamottin and 6’,7’-epoxybergamottin. its unique hydroxylation pattern at the 6’ and 7’ positions distinguishes it from these compounds. This unique structure contributes to its specific inhibitory effects on CYP3A4, making it a valuable compound for studying drug interactions.

List of Similar Compounds

    Bergamottin: A precursor in the synthesis of ®-6’,7’-Dihydroxybergamottin.

    6’,7’-Epoxybergamottin: Another furanocoumarin with a similar structure but different functional groups.

    Psoralen: A related compound with a different substitution pattern on the furanocoumarin core.

Properties

IUPAC Name

4-(6,7-dihydroxy-3,7-dimethyloct-2-enoxy)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZUPBUEKFXTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045472
Record name 5-[(6′,7′-Dihydroxy-3′,7′-dimethyl-2-octenyl)oxy]psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71339-34-9
Record name 4-[(6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71339-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(6′,7′-Dihydroxy-3′,7′-dimethyl-2-octenyl)oxy]psoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6',7'-dihydroxybergamottin
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6',7'-dihydroxybergamottin
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Reactant of Route 4
6',7'-dihydroxybergamottin
Reactant of Route 5
6',7'-dihydroxybergamottin
Reactant of Route 6
6',7'-dihydroxybergamottin

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